molecular formula C16H16N2O3 B3912556 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate

Cat. No.: B3912556
M. Wt: 284.31 g/mol
InChI Key: FZUXELGPCJBWHH-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate is an organic compound that features a unique structure combining an aromatic amine and a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate typically involves the condensation of 3-methylbenzaldehyde with an appropriate amine, followed by esterification with phenoxyacetic acid. The reaction conditions often include:

    Condensation Reaction: This step involves the reaction of 3-methylbenzaldehyde with an amine in the presence of a catalyst such as acetic acid or hydrochloric acid.

    Esterification: The resulting intermediate is then esterified with phenoxyacetic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate exerts its effects involves interactions with specific molecular targets. These interactions may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Aminoazole-Based Compounds: Nitrogen-containing heterocycles with diverse chemical properties.

    Piperidine Derivatives: Six-membered heterocycles with significant medicinal applications.

Uniqueness

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate is unique due to its specific combination of an aromatic amine and a phenoxyacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-6-5-7-13(10-12)16(17)18-21-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUXELGPCJBWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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